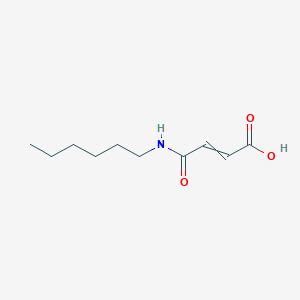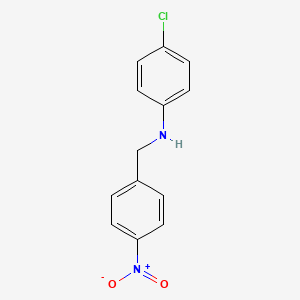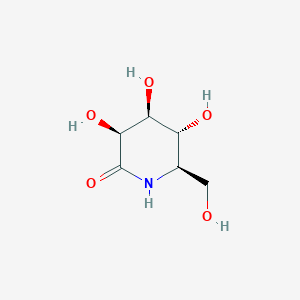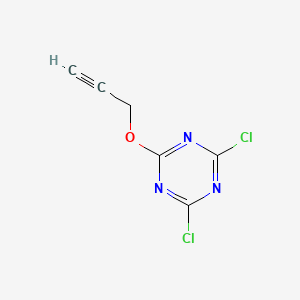
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms and a propyn-1-yloxy group attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the propyn-1-yloxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The propyn-1-yloxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (amines, alcohols, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Addition Reactions: Adducts formed by the addition of electrophiles to the propyn-1-yloxy group.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar structure but with a methoxy group instead of a propyn-1-yloxy group.
2,4-Dichloro-6-phenyl-1,3,5-triazine: Contains a phenyl group in place of the propyn-1-yloxy group.
Uniqueness
1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- is unique due to the presence of the propyn-1-yloxy group, which imparts distinct chemical reactivity and potential applications. This group allows for unique addition reactions and provides a handle for further functionalization.
Eigenschaften
CAS-Nummer |
26650-77-1 |
|---|---|
Molekularformel |
C6H3Cl2N3O |
Molekulargewicht |
204.01 g/mol |
IUPAC-Name |
2,4-dichloro-6-prop-2-ynoxy-1,3,5-triazine |
InChI |
InChI=1S/C6H3Cl2N3O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h1H,3H2 |
InChI-Schlüssel |
GBKOPHQNCDNQGE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)
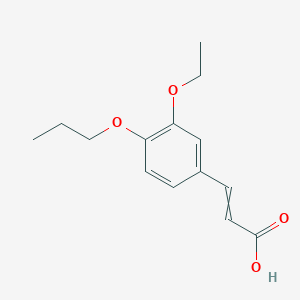
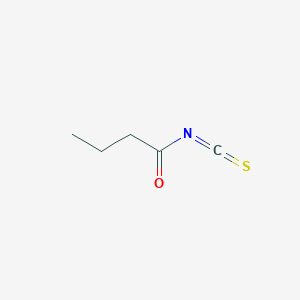
![(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B11726082.png)
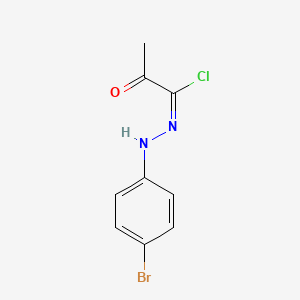

![2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile](/img/structure/B11726105.png)

